![molecular formula C12H7BrN2OS2 B2384642 N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 313405-20-8](/img/structure/B2384642.png)
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
“N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C12H7BrN2OS2 . It has a molecular weight of 339.23 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of “N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” consists of a benzothiazole ring attached to a thiophene ring via a carboxamide group . The benzothiazole ring contains a bromine atom at the 6-position .Chemical Reactions Analysis
Benzothiazoles, such as “N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide”, can undergo various chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
“N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a solid compound . Its solubility in DMSO is unknown .Scientific Research Applications
Antibacterial Potential
Benzothiazole derivatives, such as N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, have shown significant antibacterial activity . They work by inhibiting various bacterial enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Anti-Tubercular Activity
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide and its derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The compounds were found to exhibit significant activity, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Anti-Inflammatory and Analgesic Activity
Benzothiazole derivatives have also been studied for their potential anti-inflammatory and analgesic activities . The development of novel derivatives of benzothiazole and their screening against these activities is a prime objective of current research .
Ulcerogenic Activity
Research is being conducted to evaluate the ulcerogenic activity of benzothiazole derivatives . This involves studying the effect of these compounds on the formation of ulcers in biological organisms .
Lipid Peroxidation Activity
Benzothiazole derivatives are also being studied for their lipid peroxidation activities . Lipid peroxidation refers to the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage .
Development of Novel Antibiotics
Given the increasing problem of antimicrobial resistance (AMR), there is a need for the development of novel antibiotics . Benzothiazole derivatives, due to their wide range of biological activities and medicinal applications, are of great interest in this regard .
Future Directions
The future directions for “N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” could involve further exploration of its potential biological activities, given the interest in benzothiazole derivatives for their anti-tubercular properties . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
Mechanism of Action
Target of Action
tuberculosis . The target of these compounds is often DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, such as dpre1, leading to inhibition of the enzyme’s function . This interaction disrupts the biosynthesis of arabinogalactan, impairing the formation of the mycobacterial cell wall and leading to the death of the bacterium .
Biochemical Pathways
The inhibition of dpre1 by benzothiazole derivatives disrupts the arabinogalactan biosynthesis pathway . This disruption affects the integrity of the mycobacterial cell wall, leading to downstream effects such as impaired bacterial growth and survival .
Result of Action
tuberculosis due to the disruption of the arabinogalactan biosynthesis pathway and the subsequent impairment of the mycobacterial cell wall .
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDVLHIEJPHGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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